Neolitsine
Overview
Description
Neolitsine is a naturally occurring alkaloid compound found in certain plant species, such as Guatteria dumetorum and Cassytha filiformis . It is known for its significant biological activities, including vasorelaxing and anthelmintic effects . The chemical formula of this compound is C19H17NO4, and it appears as a white crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neolitsine involves several steps, starting from simpler organic molecules. One common synthetic route includes the formation of the core structure through a series of cyclization and functional group transformations. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, followed by purification processes. The extraction is usually performed using solvents like ethanol or ether, which dissolve this compound but leave behind other plant components . Advanced techniques like chromatography are employed to isolate and purify this compound from the crude extract.
Chemical Reactions Analysis
Types of Reactions: Neolitsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Neolitsine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.
Mechanism of Action
Neolitsine exerts its effects through several molecular targets and pathways:
Anthelmintic Activity: this compound disrupts the motility of parasitic larvae, leading to their immobilization and eventual death.
Acetylcholinesterase Inhibition: this compound inhibits the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
Comparison with Similar Compounds
Dicentrine: Another alkaloid with vasorelaxing properties, similar to Neolitsine.
Cryptodorine: Exhibits significant activity against promastigotes of Leishmania mexicana.
Uniqueness of this compound: this compound is unique due to its combination of vasorelaxing, anthelmintic, and acetylcholinesterase inhibitory activities. This multifaceted biological profile makes it a valuable compound for various scientific and medical research applications .
Properties
IUPAC Name |
(12S)-13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,16,18(22)-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEOKAJRKHTDOS-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC6=C(C=C54)OCO6)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC6=C(C=C54)OCO6)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317401 | |
Record name | (+)-Neolitsine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2466-42-4 | |
Record name | (+)-Neolitsine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2466-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Neolitsine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neolitsine, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Q6569M3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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